10-Methoxyibogamine is a chemical compound belonging to the class of iboga alkaloids, which are primarily derived from the root bark of the Tabernanthe iboga plant. This compound is structurally related to ibogaine, a well-known psychoactive substance used in various therapeutic contexts, particularly for addiction treatment. The molecular formula of 10-methoxyibogamine is , with a molecular weight of approximately 310.4 g/mol. It is classified as a psychoactive alkaloid and has garnered interest in pharmacological research due to its potential therapeutic effects and mechanisms of action.
10-Methoxyibogamine can be isolated from natural sources, particularly from the Tabernanthe iboga plant, which contains various alkaloids including ibogaine and noribogaine. The classification of this compound falls under the broader category of indole alkaloids, which are characterized by their complex bicyclic structures that include an indole moiety. These compounds have been studied for their diverse biological activities, including neuroprotective and anti-addictive properties.
The synthesis of 10-methoxyibogamine can be approached through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography are commonly employed for purification purposes.
The molecular structure of 10-methoxyibogamine features a pentacyclic framework characteristic of iboga alkaloids. The structural representation includes:
The compound's stereochemistry plays a significant role in its biological activity and pharmacokinetics.
The InChI Key for 10-methoxyibogamine is HSIBGVUMFOSJPD-NXWOVTFFSA-N, and its canonical SMILES representation is CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC
.
10-Methoxyibogamine participates in various chemical reactions typical for alkaloids:
Reactions involving 10-methoxyibogamine require precise conditions to avoid degradation of sensitive functional groups. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
The mechanism of action for 10-methoxyibogamine is not fully elucidated but is believed to involve interaction with various neurotransmitter systems in the brain:
Studies indicate that the binding affinity and efficacy at these receptors can vary significantly based on structural modifications made to the parent ibogaine molecule.
The chemical stability of 10-methoxyibogamine can be influenced by environmental factors such as pH and temperature. Its reactivity profile suggests it can undergo typical organic transformations common to alkaloids.
10-Methoxyibogamine has potential applications in various fields:
10-Methoxyibogamine (ibogaine) biosynthesis originates from the central monoterpenoid indole alkaloid (MIA) precursor strictosidine, formed by the condensation of tryptamine and secologanin. In Tabernanthe iboga and related Apocynaceae species, this scaffold undergoes extensive enzymatic remodeling to generate the iboga skeleton. A pivotal cyclization step is catalyzed by carboxylesterase-like [4+2] cyclases, including coronaridine synthase (CorS). CorS converts stemmadenine acetate into coronaridine—the direct precursor to 10-methoxyibogamine—via a stereoselective cycloaddition reaction [6]. Subsequent enzymatic steps involve:
Phylogenetic analyses indicate that CorS evolved from ancestral carboxylesterases in the Apocynaceae lineage, enabling the emergence of iboga alkaloids ~25–40 million years ago. This evolutionary innovation involves minor sequence changes that alter substrate binding and cyclization regioselectivity [6].
The hydroxylation at C10 is exclusively mediated by ibogamine 10-hydroxylase (I10H), a cytochrome P450 monooxygenase (CYP) belonging to the CYP71 family. I10H exhibits stringent regioselectivity for the ibogan scaffold:
I10H shares ≤62% sequence identity with other MIAs hydroxylases (e.g., tabersonine 16-hydroxylase in Catharanthus roseus), suggesting evolutionary divergence tailored to iboga alkaloid biosynthesis. Its transcripts are highly abundant in ibogaine-accumulating tissues of T. iboga roots [1].
Table 1: Kinetic Parameters of Ibogamine 10-Hydroxylase (I10H)
Substrate | Km (μM) | Vmax (pmol/min/mg) | Specificity Constant (Vmax/Km) |
---|---|---|---|
Ibogamine | 1.1 ± 0.2 | 320 ± 15 | 290.9 |
Coronaridine | 200 ± 15 | 98 ± 6 | 0.49 |
18-Methoxycoronaridine | >300 | Not detected | N/A |
The final biosynthetic step involves methylation of noribogaine by noribogaine-10-O-methyltransferase (N10OMT), a cytosolic enzyme classified within the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. Key characteristics include:
Co-incubation assays with I10H and N10OMT in heterologous systems (Escherichia coli) confirm the sequential conversion of ibogamine → noribogaine → ibogaine, underscoring their functional coupling [2].
Biosynthetic pathways for 10-methoxyibogamine display significant interspecies variation within the Apocynaceae family, correlating with chemotaxonomic divergence:
Table 2: Chemotaxonomic Distribution of Iboga Alkaloids in Apocynaceae
Species | Ibogaine (%) | Coronaridine (%) | Voacangine (%) | Dominant Biosynthetic Features |
---|---|---|---|---|
Tabernanthe iboga | 0.27–0.32 | Not reported | 0.043–0.28 | High I10H/N10OMT expression; root accumulation |
Voacanga africana | 0.25 | Trace | 1.67 | Coronaridine hydroxylation favored |
Tabernaemontana donnell-smithii | 0.069–0.74 | 0.046–0.23 | 0.21–0.44 | Oxidative rearrangement to post-iboga alkaloids |
Catharanthus roseus | Not detected | Not detected | Not detected | Catharanthine synthesis via CS |
Ancestral sequence reconstruction of carboxylesterase-like cyclases reveals that tabersonine synthase (TS) (for aspidosperma alkaloids) predates CorS evolution. CorS subsequently emerged independently in Tabernanthe and Voacanga lineages, explaining the fragmented distribution of iboga alkaloids [6]. This modular pathway evolution enables combinatorial biosynthesis for metabolic engineering applications.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: